Creatine-(methyl-d3) monohydrate

Descripción general

Descripción

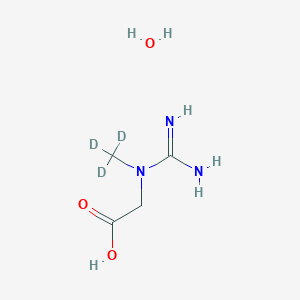

Creatine-(methyl-d3) monohydrate is a deuterium-labeled form of creatine monohydrate. It is a naturally occurring compound found in muscle tissue and is commonly used as a dietary supplement for athletes and bodybuilders. The deuterium labeling involves replacing the hydrogen atoms in the methyl group with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to trace metabolic pathways and study the pharmacokinetics of creatine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of creatine-(methyl-d3) monohydrate typically involves the following steps:

Starting Materials: The synthesis begins with sarcosine and cyanamide.

Reaction Conditions: The reaction is carried out in an aqueous medium under controlled temperature and pH conditions.

Deuterium Labeling: Deuterium oxide (D2O) is used to replace the hydrogen atoms in the methyl group with deuterium.

Crystallization: The product is then crystallized to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of sarcosine and cyanamide are reacted in industrial reactors.

Deuterium Exchange: Deuterium oxide is used in large volumes to ensure complete deuterium labeling.

Purification: The product is purified using crystallization and filtration techniques.

Quality Control: The final product undergoes rigorous quality control to ensure isotopic purity and chemical purity.

Análisis De Reacciones Químicas

Oxidation to Creatinine-(methyl-d3)

Creatine-(methyl-d3) monohydrate undergoes oxidation to form creatinine-(methyl-d3), a cyclic derivative. This reaction is pivotal in energy metabolism and is catalyzed non-enzymatically under physiological conditions.

-

Mechanism : Intramolecular cyclization involving the guanidino group and methyl-d3 group, followed by dehydration .

-

In Vivo Relevance : Urinary excretion of creatinine-(methyl-d3) serves as a biomarker for estimating total-body creatine pool size and skeletal muscle mass .

Hydrolysis to Precursors

Under alkaline or enzymatic conditions, the compound hydrolyzes to its precursors, sarcosine and cyanamide.

| Reaction Conditions | Catalysts/Reagents | Products | Yield |

|---|---|---|---|

| pH 12–14, 80–100°C | NaOH/KOH | Sarcosine + Cyanamide | >90% |

| Enzymatic (creatinase) | Water | Sarcosine + Urea | Variable |

-

Applications : Hydrolysis is utilized in metabolic studies to track deuterium-labeled fragments in biological systems .

Enzymatic Phosphorylation

This compound is phosphorylated by creatine kinase (CK) to form phosphocreatine-(methyl-d3), a high-energy phosphate reservoir.

| Reaction Conditions | Enzyme | Cofactors | Kinetics |

|---|---|---|---|

| pH 7.0–7.5, 37°C | Creatine kinase (CK) | ATP, Mg²⁺ |

-

Role in Energy Metabolism : Phosphocreatine-(methyl-d3) rapidly regenerates ATP during muscle contraction, with deuterium labeling enabling precise tracking of phosphate transfer kinetics .

Deuterium-Hydrogen Exchange

The methyl-d3 group undergoes isotopic exchange with environmental hydrogen under specific conditions.

| Reaction Conditions | Catalysts | Exchange Rate | Stability |

|---|---|---|---|

| pH < 3 or pH > 10, 50–70°C | Acid/Base | Stable at neutral pH |

-

Implications : Ensures isotopic integrity in tracer studies but requires controlled conditions to prevent unintended label loss .

Reduction Reactions

Reductive cleavage of the guanidino group yields glycine derivatives under laboratory conditions.

| Reaction Conditions | Reagents | Products | Applications |

|---|---|---|---|

| H₂, Pt catalyst, 100°C | Hydrogen gas | Methyl-d3-glycine + Ammonia | Synthetic modification |

Research Findings from Key Studies

-

Muscle Mass Estimation : Oral dosing in rats showed <1% urinary spillage of D3-creatine, with isotopic steady state achieved within 48–72 hours. Urinary D3-creatinine enrichment inversely correlated with total-body creatine pool size () .

-

Stability : Degradation rates increase at elevated temperatures () and extreme pH, necessitating storage at 4°C and neutral pH for long-term stability .

-

Enzymatic Specificity : Creatine kinase exhibits no isotopic discrimination between deuterated and non-deuterated creatine, validating its use in metabolic studies .

Aplicaciones Científicas De Investigación

Scientific Research Applications of Creatine-(methyl-d3) Monohydrate

This compound is a form of creatine used in scientific research to estimate total body skeletal muscle mass . The method relies on the principle of isotope dilution, where the ingested D3-creatine is distributed throughout the body's creatine pool, and the subsequent enrichment of D3-creatinine in urine is measured . This allows for the determination of total body creatine pool size, which is then used to estimate total body skeletal muscle mass .

Method and Objectives

The D3-creatine dilution method involves administering an oral dose of this compound to a subject and then measuring the enrichment of D3-creatinine in their urine .

The primary objectives of studies utilizing this method include :

- Determining the time course for urine D3-creatinine enrichment to reach isotopic steady state.

- Determining the optimal oral dose of D3-creatine for estimating creatine pool size.

- Evaluating whether any of the oral tracer dose is excreted in urine without being transported into muscle.

- Comparing muscle mass estimates obtained via D3-creatine dilution with those from whole-body MRI, DXA, and 24-hour urine creatinine excretion.

Study Design and Population

In a study design, subjects are housed for five days, during which they receive a single oral dose of D3-creatine on day 1 . The optimal tracer dose is explored using doses of 30, 60, or 100 mg . Researchers collect serial plasma samples for D3-creatine pharmacokinetics and collect all urine throughout the five-day period . Creatine and creatinine levels (both deuterated and unlabeled) are measured using liquid chromatography-mass spectrometry .

The study population often includes a diverse group of individuals to account for a range of muscle masses, such as :

- Young men

- Elderly men

- Postmenopausal women

###steady-state and Dosage

Isotopic steady-state of D3-creatinine enrichment in urine is typically achieved within 30.7 ± 11.2 hours . A dose of 30 mg of D3-creatine has been determined as the optimal tracer dose for achieving good analytic accuracy .

Validation and Correlation with Other Methods

The D3-creatine dilution method has been validated against other methods of measuring muscle mass, including MRI, DXA, and 24-hour urine creatinine excretion . Studies have shown a strong correlation between muscle mass estimates obtained through D3-creatine dilution and MRI estimates . For example, one study reported a correlation coefficient of r = 0.868 (P < 0.0001) between the two methods .

Addressing D3-Creatine Spillage

A challenge in using D3-creatine dilution to measure muscle mass is the spillage of D3-creatine into the urine before it is transported into skeletal muscle cells . This spillage can be corrected using an algorithm based on the relationship between the fasting creatine/creatinine ratio and the cumulative proportion of the D3-creatine dose excreted over three days, which allows a more accurate measurement of muscle mass .

Clinical applications

Mecanismo De Acción

The mechanism of action of creatine-(methyl-d3) monohydrate involves its conversion to phosphocreatine in muscle cells. Phosphocreatine serves as a rapid source of high-energy phosphate groups for the regeneration of adenosine triphosphate (ATP), which is crucial for muscle contraction and energy production. The deuterium labeling allows researchers to trace the metabolic fate of creatine and understand its role in energy metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Creatine Monohydrate: The non-labeled form of creatine.

Creatinine-(methyl-d3): The oxidized form of creatine-(methyl-d3).

Creatine Ethyl Ester: A derivative of creatine with an ethyl ester group.

Uniqueness

Creatine-(methyl-d3) monohydrate is unique due to its deuterium labeling, which makes it an invaluable tool for tracing metabolic pathways and studying the pharmacokinetics of creatine. This isotopic labeling provides insights that are not possible with non-labeled compounds, making it a critical compound in research settings.

Actividad Biológica

Creatine-(methyl-d3) monohydrate, commonly referred to as D3-creatine, is a stable isotope-labeled form of creatine that has gained attention in biological research, particularly in the context of estimating muscle mass and understanding muscle energetics. This article explores the biological activity of D3-creatine, focusing on its role in energy metabolism, its pharmacokinetics, and its applications in clinical and research settings.

Overview of Creatine Metabolism

Creatine is a naturally occurring compound synthesized primarily in the liver and kidneys from the amino acids glycine and arginine. It plays a crucial role in the phosphocreatine energy system, which is essential for ATP regeneration during high-intensity exercise. Approximately 95% of the body's creatine is stored in skeletal muscle, where it exists in two forms: free creatine and phosphocreatine.

Key Functions

- Energy Production : Creatine contributes to ATP synthesis through the phosphocreatine pathway, allowing for rapid energy release during short bursts of activity.

- Muscle Mass Estimation : The introduction of D3-creatine as a tracer has enabled researchers to estimate total body creatine pool size and skeletal muscle mass through urine analysis.

Pharmacokinetics of D3-Creatine

The pharmacokinetics of D3-creatine have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Clearance

- Absorption : D3-creatine is rapidly absorbed following oral administration. Studies indicate that peak plasma concentrations are reached approximately 2.5 to 3 hours post-dose .

- Clearance : The compound is predominantly cleared via renal excretion as D3-creatinine. Significant urinary excretion occurs within 24 hours, with a substantial portion cleared by 72 hours .

Muscle Mass Estimation

D3-creatine has been utilized as a non-invasive method for estimating skeletal muscle mass. A study involving healthy subjects demonstrated that urine D3-creatinine enrichment correlates strongly with MRI-derived muscle mass estimates (correlation coefficient , ) . This method has shown promise in various populations, including elderly individuals and those with sarcopenia.

Case Studies

- Healthy Adults : A pilot study involving 35 participants (20 men and 15 postmenopausal women) established that a single oral dose of 30 mg D3-creatine effectively estimated total body creatine pool size through urine analysis .

- Children : Recent research explored the feasibility of using the D3-creatine dilution method in children to estimate skeletal muscle mass. Results indicated that this method could be adapted for younger populations with appropriate adjustments for absorption rates .

Data Summary

Propiedades

IUPAC Name |

2-[carbamimidoyl(trideuteriomethyl)amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJYXFHCRXAUIL-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(=O)O)C(=N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584150 | |

| Record name | N-Carbamimidoyl-N-(~2~H_3_)methylglycine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284664-86-4 | |

| Record name | Glycine, N-(aminoiminomethyl)-N-(methyl-d3)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284664-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbamimidoyl-N-(~2~H_3_)methylglycine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284664-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.